3,8-Dibromo-6-methylquinolin-4-amine

Description

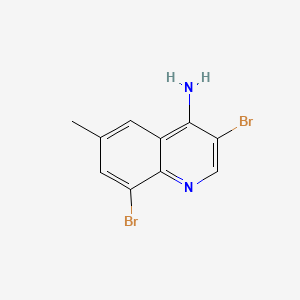

3,8-Dibromo-6-methylquinolin-4-amine is a halogenated quinoline derivative characterized by bromine substituents at positions 3 and 8, a methyl group at position 6, and an amine group at position 2. The bromine atoms likely enhance lipophilicity and influence binding interactions, while the methyl group may modulate metabolic stability and solubility.

Properties

CAS No. |

1211189-98-8 |

|---|---|

Molecular Formula |

C10H8Br2N2 |

Molecular Weight |

315.996 |

IUPAC Name |

3,8-dibromo-6-methylquinolin-4-amine |

InChI |

InChI=1S/C10H8Br2N2/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3,(H2,13,14) |

InChI Key |

ZPJJCYAOCWRFQC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=C(C=N2)Br)N)Br |

Synonyms |

4-Amino-3,8-dibromo-6-methylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Bromo-8-methylquinolin-4-amine (CAS 1189106-47-5)

- Structure : Bromine at position 6, methyl at position 6.

- Properties: Higher solubility compared to dibromo analogs due to fewer bulky substituents. No direct biological data are available, but its simpler structure may facilitate synthetic accessibility .

- Synthesis: Not detailed in the evidence, but analogous 4-chloroquinoline intermediates (e.g., 6-bromo-4-chloroquinoline) are commonly used in nucleophilic aromatic substitution reactions .

3-Bromo-6-chloro-8-methylquinolin-4-amine (CAS 1208877-69-3)

- Structure : Bromine at position 3, chlorine at position 6, methyl at position 7.

- However, chlorine’s smaller size compared to bromine may reduce steric hindrance .

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

- Structure : Bromine at position 6, difluoromethyl-substituted aniline at position 3.

- Properties : The difluoromethyl group improves metabolic stability and solubility, as demonstrated in kinase inhibitors like PQR530 and GDC-0077 . The compound exhibits a melting point of 272–274°C and a purity >99% (LC–MS) .

- Synthesis: Achieved via a one-step protocol (83% yield) using 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline with Hünig’s base .

Functional Group Variations

6-Iodo-3-methylquinolin-4-amine (CAS 1146298-65-8)

NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine)

- Structure : Nitro group at position 3, benzyloxy and methoxy substituents.

- Reported yield: 94%, with a melting point of 211°C .

Data Table: Comparative Analysis of Key Compounds

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.